(R)-Malt1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Malt1-IN-3 is a chemical compound known for its potential applications in various scientific fields. It is a selective inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease, which plays a crucial role in the activation of NF-κB signaling pathway. This pathway is significant in immune response regulation and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Malt1-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-Malt1-IN-3 may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
®-Malt1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ®-Malt1-IN-3 into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
®-Malt1-IN-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies related to cell signaling pathways, particularly the NF-κB pathway.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with dysregulated NF-κB signaling, such as certain cancers and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
®-Malt1-IN-3 exerts its effects by selectively inhibiting the MALT1 protease. This inhibition prevents the cleavage of specific substrates involved in the NF-κB signaling pathway, thereby modulating the immune response and reducing inflammation. The molecular targets of ®-Malt1-IN-3 include the active site of the MALT1 protease, and its action involves binding to this site and blocking its enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ®-Malt1-IN-3 include other MALT1 inhibitors such as MI-2 and MI-3. These compounds share a similar mechanism of action but may differ in their chemical structure, potency, and selectivity.
Uniqueness
®-Malt1-IN-3 is unique due to its high selectivity for the MALT1 protease and its ability to effectively modulate the NF-κB signaling pathway. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other MALT1 inhibitors.
Properties
Molecular Formula |
C21H19F3N8O2 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
1-[5-cyano-4-[(R)-cyclopropyl(methoxy)methyl]-6-methylpyridin-3-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]urea |
InChI |
InChI=1S/C21H19F3N8O2/c1-11-14(8-25)17(18(34-2)12-3-4-12)16(10-26-11)31-20(33)30-13-7-15(21(22,23)24)19(27-9-13)32-28-5-6-29-32/h5-7,9-10,12,18H,3-4H2,1-2H3,(H2,30,31,33)/t18-/m1/s1 |
InChI Key |
DDGNZGLBMAPNGD-GOSISDBHSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1C#N)[C@@H](C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |
Canonical SMILES |
CC1=NC=C(C(=C1C#N)C(C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.